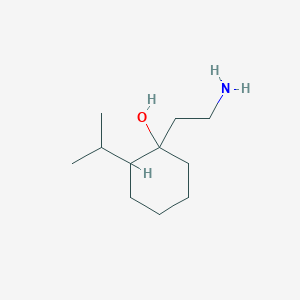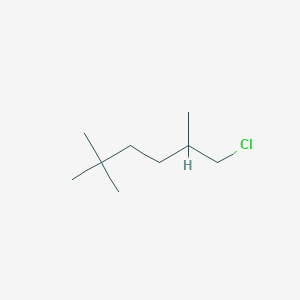
1-Chloro-2,5,5-trimethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,5,5-trimethylhexane is an organic compound with the molecular formula C9H19Cl It is a chloroalkane, which means it contains a chlorine atom attached to an alkane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2,5,5-trimethylhexane can be synthesized through the free-radical chlorination of 2,5,5-trimethylhexane. This process involves the substitution of a hydrogen atom with a chlorine atom in the presence of ultraviolet light or heat to initiate the reaction . The reaction proceeds through three stages: initiation, propagation, and termination.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2,5,5-trimethylhexane primarily undergoes substitution reactions . In these reactions, the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction typically involves nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or cyanide ions (CN⁻) under basic conditions.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include alcohols, ethers, or nitriles.
Elimination Products: The major product is typically an alkene formed by the removal of a hydrogen atom and the chlorine atom.
Applications De Recherche Scientifique
1-Chloro-2,5,5-trimethylhexane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine:
Mécanisme D'action
The mechanism of action for 1-Chloro-2,5,5-trimethylhexane primarily involves its reactivity as a chloroalkane. The chlorine atom, being electronegative, makes the carbon-chlorine bond polar, which facilitates nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions applied.
Comparaison Avec Des Composés Similaires
- 1-Chloro-2,2,5-trimethylhexane
- 1-Chloro-3,5,5-trimethylhexane
Comparison: 1-Chloro-2,5,5-trimethylhexane is unique due to the position of the chlorine atom and the presence of three methyl groups on the hexane chain. This structure influences its reactivity and the types of reactions it undergoes compared to other chloroalkanes .
Propriétés
Formule moléculaire |
C9H19Cl |
|---|---|
Poids moléculaire |
162.70 g/mol |
Nom IUPAC |
1-chloro-2,5,5-trimethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-8(7-10)5-6-9(2,3)4/h8H,5-7H2,1-4H3 |
Clé InChI |
WWMCICWMYQPSJM-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(C)(C)C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



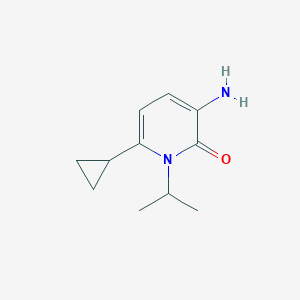
![2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13207673.png)
![methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13207676.png)
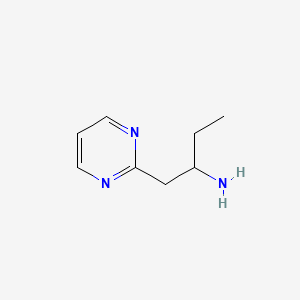
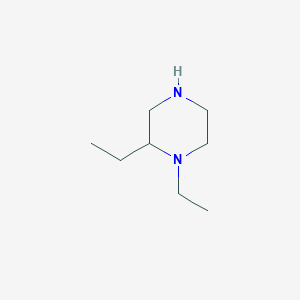
![2-[4-(Benzyloxy)phenyl]-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13207687.png)
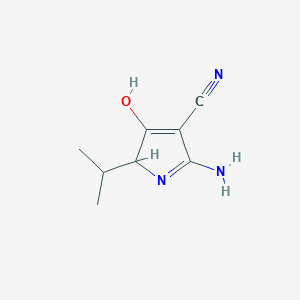
![6-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13207701.png)
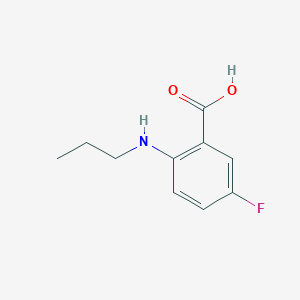
![[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride](/img/structure/B13207710.png)
![5-(Carboxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13207719.png)
![2-([1-(Chloromethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole](/img/structure/B13207721.png)
